molecular formula C14H19IN6O2 B1443548 (R)-叔丁基 3-(4-氨基-3-碘-1H-吡唑并[3,4-d]嘧啶-1-基)吡咯烷-1-羧酸酯 CAS No. 1422827-96-0

(R)-叔丁基 3-(4-氨基-3-碘-1H-吡唑并[3,4-d]嘧啶-1-基)吡咯烷-1-羧酸酯

货号 B1443548
CAS 编号: 1422827-96-0
分子量: 430.24 g/mol
InChI 键: BOYYWVBZUOVEAW-MRVPVSSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“®-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to be potent inhibitors of CDK2, a protein kinase that plays a crucial role in cell cycle regulation .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines, including “®-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate”, is characterized by a fused pyrazole and pyrimidine ring . The specific structural details of this compound are not provided in the available sources.

科学研究应用

合成和中间体用途

  • mTOR 靶向 PROTAC 分子的合成:该化合物作为合成靶向分子(如 mTOR 靶向 PROTAC 分子 PRO1)的中间体在合成路线中至关重要。该合成涉及钯催化的铃木反应,展示出高收率和高效率(Qi Zhang 等,2022)

生物活性和药物应用

  • 腺苷受体亲和力:吡唑并[3,4-d]嘧啶,包括该化合物的衍生物,显示出 A1 腺苷受体亲和力。这在药物化学中很重要,特别是在针对这些受体的化合物开发中(F. Harden 等,1991)
  • 抗癌和放射防护活性:该化合物的变体已显示出对艾氏腹水癌细胞的体外抗癌活性,并具有显着的体内放射防护活性,使其成为癌症治疗和放射防护的潜在候选者(M. Ghorab 等,2009)
  • 乙酰胆碱酯酶和碳酸酐酶抑制:该化合物的衍生物已被研究其抑制乙酰胆碱酯酶和人类碳酸酐酶的能力,它们分别是神经退行性疾病和青光眼的靶点(Busra O Aydin 等,2021)

化学反应性和合成研究

  • 重氮化和甲酰化:对该化合物的衍生物的研究包括对其对重氮化和甲酰化反应性的研究,这对于开发各种合成路线和新型化合物至关重要(L. Mironovich 等,2014)
  • 吡唑并[3,4-d]嘧啶-4-酮的催化合成:该化合物在催化合成过程中发挥作用,展示了其衍生物在促进高效化学反应中的多功能性(N. Tavakoli-Hoseini 等,2011)

其他应用

  • 牛皮癣治疗:该化合物的衍生物已被确定为牛皮癣治疗中的有效抑制剂,在牛皮癣动物模型中显示出显着的活性。这凸显了这些衍生物在皮肤病治疗中的潜力(Guo-Bo Li 等,2016)

属性

IUPAC Name

tert-butyl (3R)-3-(4-amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19IN6O2/c1-14(2,3)23-13(22)20-5-4-8(6-20)21-12-9(10(15)19-21)11(16)17-7-18-12/h7-8H,4-6H2,1-3H3,(H2,16,17,18)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYYWVBZUOVEAW-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C3=NC=NC(=C3C(=N2)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3C(=N2)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19IN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate

Synthesis routes and methods

Procedure details

A suspension of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (5.0 g, 19.15 mmol) in tetrahydrofuran (100 mL) was treated with tert-butyl 3-hydroxy-1-pyrrolidinecarboxylate (5.38 g, 28.73 mmol) and triphenylphosphine (7.53 g, 28.73 mmol). The reaction mixture was cooled to 0° C. on an ice bath. Diethylazodicarboxyate (5.0 g, 28.73 mmol) was slowly added to the reaction mixture. The solvent was removed under reduced pressure after 6 days. The crude oil was used directly in the subsequent reaction without further analysis.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.38 g
Type
reactant
Reaction Step Two
Quantity
7.53 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate

Citations

For This Compound
1
Citations
A Wang, X Li, H Wu, F Zou, XE Yan… - Journal of medicinal …, 2017 - ACS Publications
On the basis of Ibrutinib’s core pharmacophore, which was moderately active to EGFR T790M mutant, we discovered novel epidermal growth factor receptor (EGFR) inhibitor compound …
Number of citations: 32 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。